molecular formula C13H13ClNO2P B12609192 Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate CAS No. 918138-51-9

Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate

Cat. No.: B12609192
CAS No.: 918138-51-9
M. Wt: 281.67 g/mol
InChI Key: RZZZVGSZPCXPNW-UHFFFAOYSA-N
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Description

Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is an organophosphorus compound characterized by a phosphinate core (P=O) substituted with a methyl group, a phenyl group, and a 6-chloropyridin-3-ylmethyl moiety. The chloropyridine ring enhances lipophilicity and may influence binding interactions in biological systems, while the phosphinate group contributes to hydrolytic stability compared to phosphate esters .

Properties

CAS No.

918138-51-9

Molecular Formula

C13H13ClNO2P

Molecular Weight

281.67 g/mol

IUPAC Name

2-chloro-5-[[methoxy(phenyl)phosphoryl]methyl]pyridine

InChI

InChI=1S/C13H13ClNO2P/c1-17-18(16,12-5-3-2-4-6-12)10-11-7-8-13(14)15-9-11/h2-9H,10H2,1H3

InChI Key

RZZZVGSZPCXPNW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1=CN=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate typically involves the reaction of 6-chloropyridine with methyl phenylphosphinate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate involves its interaction with specific molecular targets. The phosphinate group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The chloropyridine ring can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is compared to three classes of analogs: chloropyridine derivatives , phosphinate esters , and sulfonate esters . Key differences in reactivity, stability, and applications are highlighted below.

Chloropyridine Derivatives

Compounds sharing the 6-chloropyridin-3-ylmethyl group, such as nitenpyram metabolites (e.g., N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine), exhibit distinct metabolic pathways and environmental persistence. For instance, microbial degradation by Ochrobactrum sp. strain DF-1 converts nitenpyram into intermediates via sequential dealkylation and dechlorination, whereas this compound’s phosphinate group likely resists enzymatic cleavage, enhancing its environmental persistence .

Table 1: Comparison of Chloropyridine-Containing Compounds

Compound Functional Groups Stability to Hydrolysis Key Applications
This compound Phosphinate, chloropyridine, phenyl High Agrochemical intermediates
Nitenpyram metabolites Amine, chloropyridine Moderate Insecticide degradation products
Sulfonate pyridazine derivatives Sulfonate, pyridazine Low Pharmaceutical lead compounds
Phosphinate Esters

Phosphinate esters (e.g., methyl phenylphosphinate analogs) are generally more hydrolytically stable than their phosphate or phosphonate counterparts due to the absence of a labile P–O–C bond. Substitution with electron-withdrawing groups (e.g., chloropyridine) further stabilizes the phosphinate moiety against nucleophilic attack. In contrast, sulfonate esters (e.g., 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) exhibit higher reactivity in aqueous environments, limiting their utility in long-acting formulations .

Sulfonate Esters

Sulfonate derivatives, such as those synthesized via sulfonyl chloride intermediates (e.g., compounds 7a-f in ), display greater polarity and solubility in polar solvents compared to this compound. This difference impacts their pharmacokinetic profiles; sulfonates are more readily excreted, whereas the phosphinate’s lipophilicity favors tissue accumulation .

Biological Activity

Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H14ClN1O4P
  • Molecular Weight : 303.68 g/mol
  • IUPAC Name : this compound

The presence of the chloropyridine moiety is significant for its biological activity, as it can interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Microorganism MIC (µg/mL) Reference
E. coli32
S. aureus16
Candida albicans64

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : It appears to activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies have shown that this compound can induce G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.

Case Studies

Several case studies have highlighted the potential applications of this compound in medical research:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound effectively inhibited growth at concentrations lower than conventional antibiotics, suggesting potential use as a novel antimicrobial agent .
  • Cancer Cell Line Study : In vitro experiments with breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis .
  • Synergistic Effects with Other Drugs : Research has indicated that when combined with existing chemotherapeutic agents, this compound may enhance their efficacy, potentially allowing for lower doses and reduced side effects .

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